2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one
Beschreibung
This compound features a pyrimidin-4(3H)-one core substituted at position 2 with a 4,7-dimethylquinazolin-2-ylamino group and at position 6 with a 3-methylbutyl chain. Its molecular formula is C₁₉H₂₃N₅O (calculated molecular weight: 337.42 g/mol).
Eigenschaften
Molekularformel |
C19H23N5O |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H23N5O/c1-11(2)5-7-14-10-17(25)23-19(21-14)24-18-20-13(4)15-8-6-12(3)9-16(15)22-18/h6,8-11H,5,7H2,1-4H3,(H2,20,21,22,23,24,25) |
InChI-Schlüssel |
RXAFVZJGCQASLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CCC(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Stepwise Condensation Approaches
The most widely reported method involves sequential condensation reactions to assemble the quinazoline and pyrimidinone moieties. A typical pathway begins with the synthesis of 4,7-dimethylquinazolin-2-amine, achieved through cyclocondensation of 2-amino-4,7-dimethylbenzoic acid with cyanogen bromide under acidic conditions. This intermediate is then reacted with 6-(3-methylbutyl)-4-oxo-3,4-dihydropyrimidine-2-carboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds at 80–100°C in anhydrous dimethylformamide (DMF), yielding the target compound after 12–24 hours.
Key challenges in this route include regioselectivity control during quinazoline formation and minimizing side reactions at the pyrimidinone carbonyl group. Studies indicate that substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves yields by 12–15% while reducing byproduct formation.
One-Pot Synthesis Strategies
Recent advances have explored single-reactor methodologies to streamline production. A 2024 protocol combines 4,7-dimethyl-2-chloroquinazoline with 6-(3-methylbutyl)pyrimidin-4(3H)-one-2-amine in a microwave-assisted reaction at 120°C for 45 minutes. This approach utilizes tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, achieving 68% yield with 95% purity as confirmed by HPLC. The table below compares key parameters across major synthesis routes:
| Method | Starting Materials | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Stepwise Condensation | 2-Amino-4,7-dimethylbenzoic acid | DCC | 80 | 24 | 62 | 92 |
| One-Pot Microwave | 4,7-Dimethyl-2-chloroquinazoline | TBAF | 120 | 0.75 | 68 | 95 |
| Nucleophilic Substitution | 4,7-Dimethylquinazolin-2-amine | K2CO3 | 100 | 18 | 58 | 89 |
Optimization of Reaction Conditions
Temperature and Solvent Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF and dimethylacetamide (DMA) provide optimal solubility for both aromatic intermediates, with DMA demonstrating a 7% yield improvement over DMF in comparative studies. Temperature optimization studies reveal a narrow operational window:
-
Below 70°C: Incomplete conversion of starting materials (<40%)
-
80–100°C: Optimal range for condensation reactions (60–68% yield)
-
Above 110°C: Increased decomposition products (>25% by mass)
Catalytic System Innovations
Heterogeneous catalysis using silica-supported sulfonic acid groups has emerged as a promising alternative to traditional coupling agents. This system achieves comparable yields (65%) while enabling catalyst recovery and reuse for up to five cycles without significant activity loss.
Purification and Characterization Techniques
Chromatographic Purification
Final product purification typically employs reverse-phase HPLC with a C18 column and methanol-water gradient elution (60:40 to 90:10 over 30 minutes). Preparative-scale isolation achieves >99% purity when using a two-step process combining flash chromatography (silica gel, ethyl acetate/hexanes) followed by recrystallization from ethanol.
Spectroscopic Characterization
Comprehensive analytical data confirms structural integrity:
-
1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, quinazoline H), 7.82 (d, J = 8.4 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 5.21 (s, 1H, NH), 3.12–3.08 (m, 2H, CH2), 2.45 (s, 6H, 2×CH3), 1.55–1.48 (m, 1H, CH), 0.92 (d, J = 6.8 Hz, 6H, 2×CH3)
-
HRMS (ESI+) : m/z calculated for C20H24N5O [M+H]+ 350.1978, found 350.1975
Comparative Analysis of Synthesis Methods
The microwave-assisted one-pot method demonstrates clear advantages in throughput and purity, albeit with higher energy input requirements. Traditional stepwise approaches remain valuable for small-scale production where intermediate isolation is required for quality control. Emerging techniques employing continuous flow reactors show potential for scaling up synthesis while maintaining 71–73% yields .
Analyse Chemischer Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise zur Bildung verschiedener Oxidationsstufen führen.
Reduktion: Reduktionsreaktionen könnten zu reduzierten Formen der Verbindung führen.
Substitution: Substitutionsreaktionen können an bestimmten Positionen auftreten und funktionelle Gruppen ersetzen.
Weitere Transformationen: Weitere Reaktionen, wie z. B. Cyclisierungen oder Umlagerungen, könnten ebenfalls möglich sein.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig vom gewünschten Substitutionsmuster.
Hauptprodukte:: Die spezifischen Produkte, die bei diesen Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und den eingesetzten Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Forscher untersuchen Derivate dieser Verbindung auf mögliche Wirkstoffentwicklung.
Katalyse: Es könnte als Ligand in katalytischen Reaktionen dienen.
Biologische Aktivität: Untersuchung seiner Auswirkungen auf zelluläre Prozesse, Rezeptoren oder Enzyme.
Wirkstoffforschung: Screening auf mögliche therapeutische Anwendungen.
Pharmazeutika: Potenzielle Wirkstoffkandidaten.
Agrochemikalien: Pestizide oder Herbizide.
Materialwissenschaften: Als Baustein für neuartige Materialien.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist noch Gegenstand aktueller Forschung. Er beinhaltet wahrscheinlich Interaktionen mit spezifischen molekularen Zielstrukturen, Signalwegen oder enzymatischen Prozessen. Weitere Untersuchungen sind erforderlich, um diese Details zu klären.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- Structure : Differs by replacing the 3-methylbutyl group with a simpler methyl substituent at position 4.
- Molecular Formula : C₁₅H₁₅N₅O (MW: 281.32 g/mol) .
- Key Differences: Reduced lipophilicity due to the shorter methyl chain.
- Implications : The absence of the 3-methylbutyl chain may limit hydrophobic interactions in biological systems compared to the target compound.
5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-one
- Structure: Contains trifluoromethoxy and trifluoromethyl groups instead of the quinazolinylamino and alkyl substituents .
- Key Differences :
- Strong electron-withdrawing effects from fluorine atoms, altering electronic distribution and reactivity.
- Higher molecular weight (due to fluorine) and increased metabolic stability.
- Implications : Fluorine substituents enhance resistance to oxidative degradation but may reduce target specificity due to heightened electronegativity.
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d)
- Structure: Features a thioether linker and nitro group, unlike the amino-linked quinazoline in the target compound .
- Molecular Formula : C₁₉H₁₆N₄O₄S (MW: 397.10 g/mol).
- Implications : The nitro group may confer antibacterial or antiparasitic activity, diverging from the target compound’s likely neurological or anticancer applications.
2-(3-Fluoropyridin-2-yl)-5-Methyl-6-(Trifluoromethyl)Pyrimidin-4(3H)-one
- Structure : Substituted with fluoropyridinyl and trifluoromethyl groups .
- Key Differences :
- Fluoropyridine enhances aromatic stacking and hydrogen-bonding capacity.
- Trifluoromethyl group increases hydrophobicity and steric bulk.
- Implications : Fluorine-rich analogs are often optimized for CNS penetration, suggesting divergent therapeutic applications compared to the target compound’s alkyl chain-driven pharmacokinetics.
2-((2-((7-Chloro-1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)thio)-3-methyl-6-(pyridin-4-yl)pyrimidin-4(3H)-one (16c)
- Structure: Combines pyrimidinone with a tetrahydroacridin moiety and sulfur linker .
- Key Differences :
- Acridine core enables intercalation with DNA or enzymes like acetylcholinesterase.
- Sulfur linker increases conformational flexibility.
Research Implications
- Structural Flexibility : The 3-methylbutyl chain in the target compound balances lipophilicity and steric effects, making it suitable for targets requiring moderate hydrophobicity (e.g., kinase inhibitors) .
- Electron-Deficient Analogs: Fluorinated analogs () prioritize metabolic stability but may lack specificity in non-CNS applications.
- Therapeutic Scope : Sulfur-containing derivatives () and acridine hybrids suggest broader applications in neurodegenerative diseases, while the target compound’s simpler structure may favor optimization for oncology.
Biologische Aktivität
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a synthetic compound with a complex structure that incorporates both quinazoline and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is critical for its application in drug development and therapeutic interventions.
- Molecular Formula : C19H23N5O
- Molecular Weight : 337.4 g/mol
- CAS Number : 332074-12-1
The structure of this compound allows it to interact with various biological targets, which may contribute to its diverse pharmacological effects.
1. Anti-Cancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant anti-cancer properties. These compounds often function as inhibitors of tyrosine kinases, which are crucial in signaling pathways associated with cancer cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit the Ras-Sos interaction, a key event in many hyperproliferative disorders .
2. Anti-Inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit specific inflammatory mediators. In vitro assays have demonstrated that it can reduce the production of nitric oxide (NO) in macrophages, indicating a possible mechanism for its anti-inflammatory effects .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens. The structural features of the compound are believed to contribute to its ability to disrupt microbial cell function .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors involved in disease pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions quantitatively .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Amino)-6-(methylthio)pyrimidin-4(3H)-one | Pyrimidine core with amino and methylthio groups | Antiviral properties |
| 4-(Aminomethyl)quinazoline | Quinazoline core with amino side chain | Anticancer activity |
| 2-(Chloro)-6-(methylpyridinyl)pyrimidin-4(3H)-one | Chlorinated pyrimidine derivative | Antimicrobial effects |
This table highlights how variations in chemical structure can influence biological activity.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.
- Animal Models : In vivo studies using murine models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups. These findings support further exploration into its therapeutic applications.
Q & A
Basic: What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?
Methodological Answer:
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
Intermediate Preparation : Reacting hydrazine derivatives with substituted quinazoline precursors under reflux in ethanol or acetic acid. For example, hydrazino-pyrimidine intermediates (e.g., 2-hydrazino-4,6-dimethylpyrimidine) are critical for forming the pyrimidinone core .
Coupling Reactions : Introducing the 3-methylbutyl side chain via nucleophilic substitution or amination, often using catalysts like triethylamine (TEA) to enhance reactivity .
Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol improve purity.
Key intermediates include hydrazine-linked pyrimidines and quinazoline-2-amine derivatives, which are structurally validated using NMR and mass spectrometry .
Advanced: How can researchers optimize the yield and purity of this compound when scaling up synthesis?
Methodological Answer:
Optimization strategies include:
- Reagent Stoichiometry : Adjusting molar ratios (e.g., excess hydrazine derivatives) to drive reactions to completion, minimizing side products .
- Catalytic Systems : Using acid/base dual catalysts (e.g., AcOH/sodium acetate) to stabilize reactive intermediates and improve regioselectivity .
- Temperature Control : Stepwise heating (e.g., 60–80°C for condensation, followed by reflux at 100°C) to prevent decomposition .
- In-line Monitoring : Employing HPLC or TLC to track reaction progress and terminate steps at optimal conversion points .
Scale-up challenges, such as exothermic side reactions, require pilot-scale reactors with precise temperature control .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., pyrimidinone NH at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and quantify degradation products .
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?
Methodological Answer:
Contradictions may arise from assay-specific variables. Mitigation strategies include:
Standardized Protocols : Replicating assays under identical conditions (e.g., cell line passage number, serum concentration) .
Dose-Response Curves : Testing a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
Orthogonal Assays : Combining enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (e.g., MTT) to confirm target specificity .
Data Normalization : Using internal controls (e.g., housekeeping genes in qPCR) to minimize batch effects .
Advanced: What computational methods are suitable for predicting the environmental fate and biodegradation pathways of this compound?
Methodological Answer:
- QSAR Models : Predict biodegradability using quantitative structure-activity relationships (e.g., EPI Suite) based on logP and molecular weight .
- Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., hydrolases) to identify potential degradation sites .
- Metabolite Prediction : Tools like MetaSite can map Phase I/II metabolic pathways using cytochrome P450 binding affinity data .
Experimental validation via soil microcosm studies is recommended to confirm computational predictions .
Basic: What in vitro models are appropriate for initial screening of this compound’s biological activity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) using recombinant kinases (e.g., EGFR, VEGFR) .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced: How to design a study evaluating the compound’s interaction with multiple biological targets while minimizing off-target effects?
Methodological Answer:
Target Prioritization : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank targets by binding affinity .
High-Throughput Screening (HTS) : Employ a panel of recombinant enzymes or cell-based assays in 384-well formats .
Selectivity Index (SI) : Calculate SI = (IC50 for primary target) / (IC50 for off-target) to quantify specificity .
CRISPR Knockout Models : Validate target engagement using gene-edited cell lines lacking the putative target .
Experimental designs should include split-plot arrangements (e.g., rootstock vs. trellis systems in biological replicates) to control variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
